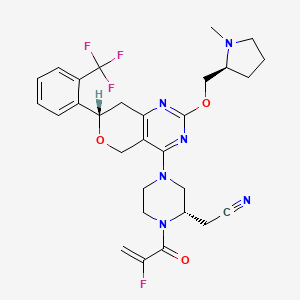

KRAS G12C inhibitor 26

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H32F4N6O3 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7S)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25-/m0/s1 |

InChI Key |

QHAKQJHNFQRVOF-RLSLOFABSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CO[C@@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Covalent KRAS G12C Inhibitors

Disclaimer: The initial request specified "KRAS G12C inhibitor 26". Following a comprehensive literature search, no specific inhibitor with this designation was identified. It is plausible that this refers to a citation number within a scientific publication. This guide, therefore, focuses on the well-established mechanism of action for the class of covalent KRAS G12C inhibitors, with specific data provided for representative molecules such as sotorasib and adagrasib.

Core Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state.[1][2][3] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, oncogenic GTP-bound form.[4][5] This constitutively active state drives downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[4][6]

Covalent KRAS G12C inhibitors are a novel class of targeted therapies that exploit the presence of the mutant cysteine residue.[7][8] Their mechanism of action is centered on the following key features:

-

Selective Covalent Binding: These inhibitors are designed to specifically and irreversibly bind to the thiol group of the cysteine at position 12 of the KRAS G12C mutant protein.[4][7][8] This covalent bond formation is highly specific to the mutant protein, sparing the wild-type KRAS.

-

Allosteric Inhibition: The binding occurs in a previously unrecognized pocket on the KRAS protein, known as the Switch-II pocket.[4][7]

-

Trapping in the Inactive State: The inhibitors preferentially bind to KRAS G12C when it is in the inactive, GDP-bound state.[3][9][10] The covalent modification locks the protein in this inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its activation.[3][4][7] This ultimately leads to the suppression of downstream oncogenic signaling.[4][5]

References

- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

A Deep Dive into the Binding Affinity and Kinetics of Covalent KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This technical guide provides a detailed examination of the binding affinity and kinetics of key KRAS G12C inhibitors, offering a comparative analysis of their biochemical properties. The information presented herein is intended to support ongoing research and development efforts in this critical area of cancer therapeutics.

Quantitative Analysis of Inhibitor Binding and Kinetics

The efficacy of covalent inhibitors is a function of both their non-covalent binding affinity (governed by Ki) and their rate of covalent bond formation (kinact). The ratio of these two parameters, kinact/Ki, provides a measure of the overall potency of the inhibitor. The following tables summarize the reported binding affinity and kinetic parameters for several well-characterized KRAS G12C inhibitors.

| Inhibitor | Ki (μM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Assay Method | Reference |

| Sotorasib (AMG 510) | - | - | 9,900 | Mass Spectrometry | [1] |

| Adagrasib (MRTX849) | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | Mass Spectrometry | [1] |

| ARS-853 | 36.0 ± 0.7 (Kd) | - | - | Stopped-flow Spectroscopy | [2] |

| ARS-853 | ~200 | - | - | Biochemical Assay | [3] |

| ARS-1620 | - | - | 1,100 ± 200 | Biochemical Assay | [4] |

| Inhibitor | IC50 | Cell Line | Assay Method | Reference |

| Sotorasib (AMG 510) | 0.004 - 0.032 µM | Various KRAS G12C cell lines | Cell Viability Assay | [5] |

| Adagrasib (MRTX849) | 5 nM | MIA PaCa-2 | Cell Proliferation Assay | [4] |

| ARS-853 | ~1 µM | KRAS G12C cells | CRAF-RBD Pulldown Assay | [6] |

| ARS-1620 | 120 nM | - | In vitro RAS signaling | [7] |

Experimental Protocols

The determination of binding affinity and kinetics for KRAS G12C inhibitors involves a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments cited.

Stopped-Flow Spectroscopy for Kinetic Analysis

This technique is employed to measure the rapid kinetics of inhibitor binding and covalent modification.

-

Protein and Inhibitor Preparation : Purified KRAS G12C protein is prepared in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, pH 7.4). The inhibitor is dissolved in DMSO to create a stock solution.

-

Instrumentation : A stopped-flow instrument equipped with a fluorescence detector is used. The excitation and emission wavelengths are set based on the intrinsic tryptophan fluorescence of the protein or a fluorescent label.

-

Data Acquisition : Equal volumes of the KRAS G12C protein solution and the inhibitor solution at various concentrations are rapidly mixed. The change in fluorescence intensity over time is recorded.

-

Data Analysis : The resulting kinetic traces are fitted to appropriate binding and reaction models (e.g., a two-step model involving initial reversible binding followed by an irreversible covalent modification) to determine the rate constants (kon, koff, and kinact) and the dissociation constant (Kd).

Mass Spectrometry for Target Engagement and Kinetic Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to directly measure the covalent modification of KRAS G12C.

-

Sample Preparation : KRAS G12C protein is incubated with the inhibitor for various time points. The reaction is then quenched, and the protein is denatured, reduced, and alkylated.

-

Proteolytic Digestion : The protein is digested into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The instrument is set to specifically detect and quantify the unmodified and inhibitor-modified Cys12-containing peptide.

-

Data Analysis : The rate of formation of the modified peptide is measured over time at different inhibitor concentrations. These data are then used to calculate kobs (the observed rate of inactivation). By plotting kobs against the inhibitor concentration, the values for kinact and Ki can be determined from the resulting hyperbolic curve.

Biochemical Assays for IC50 Determination

Cell-based assays are crucial for determining the functional potency of the inhibitors in a biological context.

-

Cell Culture : KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.

-

Inhibitor Treatment : Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

-

Viability/Proliferation Measurement : Cell viability or proliferation is assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

-

Data Analysis : The dose-response curves are plotted, and the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways, experimental workflows, and the mechanism of KRAS G12C inhibition.

Caption: The KRAS signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and downstream effector pathways.

Caption: A generalized experimental workflow for characterizing the binding affinity and kinetics of KRAS G12C inhibitors.

Caption: The mechanism of action for covalent KRAS G12C inhibitors, highlighting the irreversible trapping of KRAS in an inactive state.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Structural Basis for the Selectivity of KRAS G12C Inhibitor AZD4625 (Compound 26): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the selectivity of AZD4625 (also referred to as compound 21 in initial discovery literature), a potent and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. This document outlines the key molecular interactions, quantitative biochemical and cellular data, and the experimental methodologies used to characterize this inhibitor.

Introduction to KRAS G12C and the Therapeutic Rationale for Selective Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[3]

The presence of a cysteine residue in the G12C mutant offers a unique therapeutic window for developing covalent inhibitors that specifically target the mutant protein while sparing the wild-type (WT) form, thereby minimizing off-target toxicities. AZD4625 is a next-generation inhibitor designed for high potency and selectivity against KRAS G12C.

Mechanism of Action of AZD4625

AZD4625 is a covalent, allosteric inhibitor that irreversibly binds to the cysteine residue of KRAS G12C.[1][2][3] A key aspect of its mechanism is its preferential binding to the inactive, GDP-bound state of KRAS G12C. By forming a covalent bond with Cys12, AZD4625 locks the protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent loading with GTP. This blockade of the nucleotide exchange cycle effectively shuts down the oncogenic signaling driven by the mutant protein.[1]

Structural Basis for Selectivity

The high selectivity of AZD4625 for KRAS G12C over WT KRAS and other RAS isoforms is multifactorial, stemming from both the unique covalent interaction and specific non-covalent interactions within a cryptic binding pocket.

-

Covalent Targeting of Cysteine-12: The primary basis for selectivity is the presence of the nucleophilic cysteine at position 12 in the mutant protein, which is absent in WT KRAS (which has a glycine at this position). AZD4625 possesses an electrophilic warhead that specifically and irreversibly reacts with the thiol group of Cys12.[1][2]

-

Binding to the Switch-II Pocket (S-IIP): AZD4625 binds to a cryptic allosteric pocket located beneath the Switch-II region of KRAS G12C. This pocket is accessible in the GDP-bound state but not in the active, GTP-bound state. The inhibitor's ability to recognize and stabilize this inactive conformation contributes to its selectivity.[4][5]

-

Key Non-Covalent Interactions: X-ray crystallography studies have revealed the specific interactions that anchor AZD4625 within the S-IIP. A quinazoline core is a key feature of AZD4625's structure.[4][6] This core and its substitutions form critical hydrogen bonds and van der Waals interactions with residues lining the pocket, including His95, Tyr96, and Gln99. The precise geometry and chemical nature of AZD4625 are optimized to maximize these interactions, leading to high-affinity binding prior to the covalent reaction.

Quantitative Data

The potency and selectivity of AZD4625 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Assays | Metric | Value | Reference |

| KRAS G12C Inhibition | IC50 | 3 nM | [3][7] |

| p90RSK Phosphorylation Inhibition (NCI-H358 cells) | IC50 | 36 nM | [3] |

| Cellular Assays | Cell Line | Metric | Value | Reference |

| Proliferation Inhibition | NCI-H358 (KRAS G12C) | GI50 | 4 nM | [7] |

| Target Engagement (KRAS G12C binding) | NCI-H358 | Time to maximal binding | ~3 hours | [1] |

| In Vivo Efficacy | Model | Dose | Effect | Reference |

| NCI-H358 Xenograft | 100 mg/kg, p.o., daily | Significant tumor regression | [1][8] | |

| NCI-H2122 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [1][8] | |

| MIAPaCa-2 Xenograft | 100 mg/kg, p.o., daily | Significant tumor growth inhibition | [3] | |

| Patient-Derived Xenografts (PDX) | 100 mg/kg, p.o., daily | Reduction in lung tumor burden | [3] |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition by AZD4625

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by AZD4625.

Experimental Workflow for Characterizing AZD4625

This diagram outlines a typical experimental workflow for the preclinical characterization of a KRAS G12C inhibitor like AZD4625.

Logical Relationship for AZD4625 Selectivity

This diagram illustrates the logical basis for the selectivity of AZD4625.

References

- 1. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD4625 | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of KRAS G12C Inhibitor 26: A Technical Overview

A comprehensive in vitro characterization of the investigational molecule identified as "KRAS G12C inhibitor 26" is not publicly available in peer-reviewed literature or technical datasheets. This compound, associated with the CAS Number 2648584-52-3, is referenced in patent application WO2021109737A1, which focuses on its chemical synthesis and general application as an antitumor agent. [1]

Due to the proprietary nature of early-stage drug development, detailed biochemical and cellular data for "inhibitor 26" has not been disclosed in the public domain. Such information is typically released in scientific publications or at conferences as the compound progresses through the research and development pipeline.

To provide researchers, scientists, and drug development professionals with a relevant framework, this guide outlines the standard methodologies and data presentation for the in vitro characterization of a typical KRAS G12C inhibitor, using established compounds as illustrative examples.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with downstream effector proteins to activate pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation renders the KRAS protein less susceptible to GAP-mediated GTP hydrolysis, leading to its constitutive activation and oncogenic signaling.[2] Covalent KRAS G12C inhibitors are designed to bind to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.

Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

Standard Experimental Protocols and Data Presentation

The in vitro characterization of a novel KRAS G12C inhibitor typically involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays

These assays utilize purified, recombinant proteins to measure the direct interaction between the inhibitor and the KRAS G12C protein.

Table 1: Representative Biochemical Data for a KRAS G12C Inhibitor

| Assay Type | Parameter | Typical Value | Purpose |

|---|---|---|---|

| SOS1-Catalyzed Nucleotide Exchange | IC₅₀ | 1 - 50 nM | Measures inhibition of KRAS activation (GDP to GTP exchange). |

| Surface Plasmon Resonance (SPR) | Kᵢ (inactivation) | 0.1 - 5 µM⁻¹s⁻¹ | Determines the rate of covalent bond formation. |

| SPR / Isothermal Titration Calorimetry | Kd (binding affinity) | 1 - 100 µM | Measures the initial non-covalent binding affinity. |

Experimental Protocol: SOS1-Catalyzed Nucleotide Exchange Assay

This assay is crucial for quantifying the inhibitor's ability to prevent KRAS G12C activation.

-

Objective: To measure the IC₅₀ value of the inhibitor against SOS1-mediated GTP loading onto KRAS G12C.

-

Materials: Recombinant human KRAS G12C protein, recombinant SOS1 protein (catalytic domain), mant-GDP (a fluorescent GDP analog), GTP, assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4).

-

Procedure: a. Pre-load KRAS G12C with mant-GDP by incubation. b. In a 384-well plate, add the KRAS G12C-mant-GDP complex. c. Add serial dilutions of the test inhibitor (e.g., "inhibitor 26") and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent binding. d. Initiate the exchange reaction by adding a mixture of SOS1 and a molar excess of GTP. e. Monitor the decrease in fluorescence (at ~440 nm with excitation at ~360 nm) over time as mant-GDP is displaced by non-fluorescent GTP. f. Calculate the initial reaction rates and plot them against inhibitor concentration to determine the IC₅₀ value.

Cellular Assays

These assays are performed using cancer cell lines that endogenously express the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) to assess the inhibitor's activity in a biological context.

Table 2: Representative Cellular Data for a KRAS G12C Inhibitor | Assay Type | Cell Line | Parameter | Typical Value | Purpose | | :--- | :--- | :--- | :--- | | Phospho-ERK (pERK) AlphaLISA/Western Blot | NCI-H358 | IC₅₀ | 5 - 100 nM | Measures inhibition of downstream MAPK pathway signaling. | | Cell Viability (e.g., CellTiter-Glo) | NCI-H358 | IC₅₀ | 10 - 500 nM | Measures the anti-proliferative effect of the inhibitor. | | Target Engagement (LC-MS/MS) | MIA PaCa-2 | % Occupancy | >80% | Quantifies the fraction of KRAS G12C protein covalently bound by the inhibitor. | | Selectivity Panel (Viability) | KRAS WT (e.g., A549) | IC₅₀ | >10 µM | Assesses selectivity for mutant KRAS over wild-type. |

Experimental Protocol: Phospho-ERK (pERK) Western Blot

This method visualizes the inhibition of a key downstream node in the MAPK pathway.

-

Objective: To determine the inhibitor's potency in suppressing ERK phosphorylation in KRAS G12C mutant cells.

-

Materials: NCI-H358 cells, complete culture medium, test inhibitor, lysis buffer, primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH), secondary antibody (HRP-conjugated), ECL substrate.

-

Procedure: a. Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a dose-response curve of the inhibitor for a specified time (e.g., 2-4 hours). c. Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control (GAPDH). g. Incubate with a secondary HRP-conjugated antibody. h. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC₅₀.

Experimental Workflow and Logic

The characterization process follows a logical progression from direct target interaction to cellular functional outcomes.

Caption: A typical workflow for the in vitro characterization of a KRAS G12C inhibitor.

Conclusion

While specific quantitative data for "this compound" remains undisclosed, the established methodologies and workflows presented here provide a robust framework for its evaluation. The key metrics of success for such a compound would include high potency in both biochemical and cellular assays, strong evidence of on-target engagement leading to the suppression of MAPK signaling, and a significant anti-proliferative effect in KRAS G12C-mutant cancer cell lines with clear selectivity over wild-type cells. Further public disclosure will be necessary to fully assess the therapeutic potential of this specific inhibitor.

References

Preclinical Evaluation of KRAS G12C Inhibitor 26: A Technical Overview

Initial searches for a specific compound designated "KRAS G12C inhibitor 26" did not yield dedicated preclinical evaluation data. The following guide synthesizes the typical preclinical assessment pipeline for KRAS G12C inhibitors, drawing on publicly available information for representative compounds in this class, such as sotorasib (AMG 510) and adagrasib (MRTX849). This document is intended to provide a framework for the preclinical evaluation of a hypothetical "inhibitor 26" for researchers, scientists, and drug development professionals.

Introduction to KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is a key driver in various solid tumors, including a significant subset of non-small cell lung cancers (NSCLC) and colorectal cancers.[1][2][3] KRAS proteins are GTPases that cycle between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state to regulate downstream signaling pathways controlling cell growth, differentiation, and survival.[2] The G12C mutation impairs the intrinsic GTPase activity, leading to a constitutively active state and uncontrolled cell proliferation.[4][5][6]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound conformation.[3] This prevents downstream signaling and induces tumor cell apoptosis.[7] The preclinical evaluation of these inhibitors is a critical step in their development, providing essential data on their potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

In Vitro Characterization

The initial preclinical assessment of a KRAS G12C inhibitor involves a series of in vitro assays to determine its biochemical and cellular activity.

Biochemical Assays

Biochemical assays are designed to measure the direct interaction of the inhibitor with the target protein.

Table 1: Representative In Vitro Biochemical Data for KRAS G12C Inhibitors

| Parameter | Assay Type | Representative Value | Purpose |

| IC50 (KRAS G12C) | SOS1-catalyzed nucleotide exchange | Low nM range | Measures the concentration of inhibitor required to inhibit 50% of KRAS G12C activity. |

| Selectivity | Comparison of IC50 against wild-type KRAS and other RAS isoforms | >1000-fold vs. WT | Determines the inhibitor's specificity for the mutant protein, minimizing off-target effects. |

Experimental Protocol: SOS1-Catalyzed Nucleotide Exchange Assay

This assay monitors the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, catalyzed by the guanine nucleotide exchange factor SOS1.

-

Reagents: Recombinant human KRAS G12C protein, recombinant human SOS1 protein, fluorescently labeled GTP analog (e.g., BODIPY-GTP), GDP, test inhibitor.

-

Procedure:

-

KRAS G12C is pre-incubated with GDP.

-

The test inhibitor at various concentrations is added to the KRAS G12C-GDP complex.

-

The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP analog.

-

The increase in fluorescence, corresponding to the binding of the labeled GTP to KRAS G12C, is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value.

Cellular Assays

Cellular assays assess the inhibitor's activity in a more biologically relevant context using cancer cell lines harboring the KRAS G12C mutation.

Table 2: Representative In Vitro Cellular Data for KRAS G12C Inhibitors

| Parameter | Cell Line(s) | Representative Value | Purpose |

| p-ERK Inhibition IC50 | NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic) | Low nM range | Measures the inhibition of the downstream effector ERK, confirming target engagement in cells. |

| Cell Viability IC50 | NCI-H358, MIA PaCa-2 | Low nM range | Determines the concentration of inhibitor required to reduce cancer cell viability by 50%. |

Experimental Protocol: p-ERK Inhibition Assay

This immunoassay quantifies the levels of phosphorylated ERK (p-ERK), a key downstream marker of KRAS pathway activation.

-

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.

-

Treatment: Cells are treated with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).

-

Lysis: Cells are lysed to extract total protein.

-

Quantification: p-ERK and total ERK levels are quantified using an immunoassay method such as ELISA or Western blotting.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the inhibitor concentration to determine the IC50 value.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.

Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor in animal models, typically mice or rats.

Table 3: Representative Pharmacokinetic Parameters for Oral KRAS G12C Inhibitors in Mice

| Parameter | Unit | Representative Value | Description |

| Half-life (T1/2) | hours | ~24 | Time required for the drug concentration in the plasma to reduce by half.[8] |

| Oral Bioavailability (F%) | % | Favorable | The fraction of the orally administered dose that reaches systemic circulation. |

| Clearance (CL) | mL/min/kg | Moderate | The rate at which the drug is removed from the body.[5] |

| Volume of Distribution (Vd) | L/kg | Extensive | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[8] |

Experimental Protocol: Mouse Pharmacokinetic Study

-

Animal Model: Male BALB/c or nude mice.

-

Dosing: The inhibitor is administered via oral gavage at a specific dose.

-

Sample Collection: Blood samples are collected at various time points post-dosing.

-

Analysis: Plasma concentrations of the inhibitor are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: PK parameters are calculated using appropriate software.

In Vivo Efficacy (Xenograft Models)

The anti-tumor activity of the inhibitor is evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 4: Representative In Vivo Efficacy Data for KRAS G12C Inhibitors in Xenograft Models

| Model | Dosing Regimen | Efficacy Readout | Representative Result |

| NCI-H358 CDX | Daily oral dosing | Tumor Growth Inhibition (TGI) | Significant tumor regression.[4] |

| MIA PaCa-2 PDX | Daily oral dosing | % Change in Tumor Volume | >30% tumor volume reduction.[4] |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft

Experimental Protocol: Cell Line-Derived Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: KRAS G12C mutant human cancer cells (e.g., NCI-H358) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered daily via oral gavage.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., p-ERK levels).

-

Data Analysis: Tumor growth curves are plotted, and TGI is calculated.

Visualizing the Preclinical Evaluation Pipeline

The following diagrams illustrate the key pathways and workflows in the preclinical evaluation of a KRAS G12C inhibitor.

Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.

Caption: A typical preclinical evaluation workflow for a novel KRAS G12C inhibitor.

Conclusion and Future Directions

The preclinical evaluation of a KRAS G12C inhibitor is a comprehensive process that provides the foundational data for advancing a compound into clinical development. The in vitro and in vivo studies described here are essential for characterizing the inhibitor's potency, selectivity, and anti-tumor activity. While monotherapy with KRAS G12C inhibitors has shown clinical benefit, resistance can emerge.[7] Therefore, preclinical studies are increasingly focused on evaluating combination strategies to enhance efficacy and overcome resistance.[9] Future preclinical work on "inhibitor 26" would likely involve its assessment in combination with other targeted agents, such as EGFR inhibitors or SHP2 inhibitors, in various cancer models.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of KRAS G12C Inhibitor 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of the novel KRAS G12C inhibitor, designated as compound 26a. This document collates available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in oncology and drug development.

Introduction to KRAS G12C and Inhibitor 26a

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitor 26a is a novel, covalently binding small molecule designed to specifically target this mutant protein.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of KRAS G12C inhibitor 26a.

| Parameter | Value | Assay Conditions | Reference |

| Binding Potency (IC50) | 1.87 µM | Cell-free KRAS G12C binding assay | [1] |

| Cell Line | Parameter | Value | Assay Conditions | Reference |

| MIA PaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition (IC50) | 0.79 µM | Not specified | [1] |

Cellular Mechanism of Action

KRAS G12C inhibitor 26a exerts its anti-cancer effects by directly targeting the mutant KRAS protein and inhibiting its downstream signaling pathways.

Direct Covalent Binding to KRAS G12C

Inhibitor 26a is designed to form a covalent bond with the reactive cysteine residue of the G12C mutant KRAS. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins.

Inhibition of Downstream Signaling Pathways

By inactivating KRAS G12C, inhibitor 26a leads to the downregulation of key signaling cascades that are critical for cancer cell survival and proliferation. Specifically, treatment with compound 26a has been shown to reduce the levels of:

-

KRAS-GTP: The active, GTP-bound form of KRAS.

-

Phosphorylated ERK (p-ERK): A key component of the MAPK/ERK pathway.

-

Phosphorylated AKT (p-AKT): A central node in the PI3K/AKT pathway.

The inhibition of these pathways ultimately leads to a reduction in cell growth and proliferation in KRAS G12C mutant cancer cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating KRAS G12C inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of KRAS G12C inhibitors. Specific parameters for inhibitor 26a are not publicly available and would need to be optimized.

KRAS G12C Binding Assay (TR-FRET)

This assay is designed to measure the direct binding of an inhibitor to the KRAS G12C protein.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a competitive assay format. A fluorescently labeled GTP analog (donor) and a labeled antibody recognizing a tag on the KRAS G12C protein (acceptor) are used. When the GTP analog is bound to KRAS, FRET occurs. A test compound that competes with the GTP analog for binding will disrupt FRET.

-

Materials:

-

Recombinant His-tagged KRAS G12C protein

-

GTP-Red (or other fluorescent GTP analog)

-

Anti-6His antibody labeled with Europium cryptate

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

384-well low-volume white plates

-

-

Procedure:

-

Dispense test compounds at various concentrations into the assay plate.

-

Add the His-tagged KRAS G12C protein to each well.

-

Add a pre-mixed solution of the anti-6His-Europium antibody and GTP-Red.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio and determine the IC₅₀ value for the test compound.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

MIA PaCa-2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

-

Procedure:

-

Seed MIA PaCa-2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the KRAS G12C inhibitor 26a and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Western Blot Analysis for Downstream Signaling

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and AKT, in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (total and phosphorylated forms).

-

Materials:

-

MIA PaCa-2 cells

-

KRAS G12C inhibitor 26a

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed MIA PaCa-2 cells and treat with different concentrations of inhibitor 26a for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.[2][3]

-

Conclusion

KRAS G12C inhibitor 26a is a promising preclinical compound that demonstrates direct binding to its target and subsequent inhibition of key oncogenic signaling pathways, leading to reduced cancer cell viability. The methodologies and data presented in this guide provide a foundational understanding of its mechanism of action and a framework for its further investigation and development. Further studies are warranted to fully characterize its efficacy, safety, and potential for clinical translation.

References

Technical Guide: The Impact of KRAS G12C Inhibitor 26 on Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways. The development of covalent inhibitors that specifically target the mutant cysteine has marked a significant breakthrough. This technical guide details the effects of a representative potent and selective KRAS G12C inhibitor, herein referred to as "Inhibitor 26," on the critical downstream signaling cascades it modulates. The information presented is synthesized from extensive research on well-characterized KRAS G12C inhibitors.

This document provides a comprehensive overview of the inhibitor's mechanism of action, its quantitative impact on the MAPK and PI3K/AKT pathways, and detailed protocols for key experimental assays used to measure these effects.

Mechanism of Action of KRAS G12C Inhibitor 26

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "ON" state and leading to persistent activation of downstream pro-growth signaling.[1][2]

Inhibitor 26 is designed as a covalent inhibitor that irreversibly binds to the thiol group of the mutant cysteine residue at position 12.[3] This binding event occurs within a pocket (the Switch-II pocket) that is accessible only when KRAS G12C is in its inactive, GDP-bound state. By forming this covalent bond, the inhibitor locks the KRAS G12C protein in its inactive conformation, preventing it from engaging with and activating downstream effector proteins.[3][4][5] This effectively shuts down the oncogenic signals originating from the mutant protein.

Figure 1. Mechanism of Action of Inhibitor 26.

Effect on Downstream Signaling Pathways

The constitutive activation of KRAS G12C predominantly drives two major signaling axes: the MAPK (or RAF-MEK-ERK) pathway and the PI3K-AKT-mTOR pathway.[1] Inhibitor 26 demonstrates significant, though sometimes varied, effects on these cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical regulator of cell proliferation and is the most consistently inhibited pathway by KRAS G12C inhibitors. Active KRAS-GTP directly binds to and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade through MEK1/2 and ultimately ERK1/2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that drive cell cycle progression.

Treatment with Inhibitor 26 leads to a potent and sustained reduction in the phosphorylation of both MEK and ERK.[5] This inhibition of MAPK signaling is a primary driver of the anti-proliferative effects observed in KRAS G12C-mutant cancer cells.[6]

Figure 2. Inhibition of the MAPK Pathway by Inhibitor 26.

Table 1: Representative Quantitative Effects of KRAS G12C Inhibition on the MAPK Pathway

| Parameter | Cell Line (KRAS G12C) | Result | Reference |

|---|---|---|---|

| p-ERK Inhibition (IC50) | NCI-H358 (NSCLC) | 10 - 50 nM | [5][7] |

| MIA PaCa-2 (Pancreatic) | 20 - 100 nM | [7] | |

| Cell Viability (IC50) | NCI-H358 (NSCLC) | 5 - 30 nM | [5] |

| | SW1573 (NSCLC) | 15 - 75 nM |[8] |

Note: Data are representative values for potent KRAS G12C inhibitors and may vary based on specific assay conditions.

PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another key effector of KRAS signaling that governs cell growth, survival, and metabolism. Active KRAS can bind to the p110 catalytic subunit of PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits and activates PDK1 and AKT, the central node of the pathway.

The effect of KRAS G12C inhibitors on the PI3K/AKT pathway is more heterogeneous and context-dependent compared to the MAPK pathway.[9][10] In some cell lines, inhibition of KRAS G12C leads to a clear suppression of AKT phosphorylation (p-AKT).[10] However, in many other models, the PI3K pathway appears to be under the control of parallel signaling inputs, such as receptor tyrosine kinases (RTKs), and is less affected by KRAS G12C inhibition alone.[10] This incomplete suppression of PI3K/AKT signaling is a known mechanism of adaptive resistance.[11]

Figure 3. Variable Effect of Inhibitor 26 on the PI3K/AKT Pathway.

Table 2: Representative Effects of KRAS G12C Inhibition on the PI3K/AKT Pathway

| Cell Line (KRAS G12C) | Treatment (1 µM Inhibitor) | Change in p-AKT (Ser473) | Reference |

|---|---|---|---|

| LU65 (NSCLC) | 48 hours | Strong Suppression | [10] |

| NCI-H358 (NSCLC) | 48 hours | Strong Suppression | [10] |

| NCI-H2122 (NSCLC) | 48 hours | Minimal or No Effect | [8][10] |

| NCI-H1792 (NSCLC) | 48 hours | Minimal or No Effect |[10] |

Experimental Protocols & Workflows

Assessing the impact of Inhibitor 26 requires robust and reproducible experimental methods. Western blotting is the gold standard for analyzing changes in protein phosphorylation, while ELISA provides a high-throughput method for quantifying specific targets like p-ERK.

Figure 4. General Workflow for Analyzing Downstream Signaling.

Protocol: Western Blot for MAPK and AKT Pathway Analysis

This protocol provides a method for detecting the phosphorylation status of ERK1/2 and AKT in cell lysates following treatment with Inhibitor 26.

-

Cell Seeding and Treatment:

-

Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Inhibitor 26 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24, 48 hours).[8]

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.

-

Confirm transfer using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT) overnight at 4°C with gentle agitation. Recommended dilution is typically 1:1000.[14]

-

Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[13]

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

Protocol: Semi-Quantitative ELISA for Phospho-ERK1/2

This protocol outlines a sandwich ELISA for measuring the relative levels of phosphorylated ERK1/2.

-

Sample Preparation:

-

Seed cells in a 96-well plate, treat with Inhibitor 26, and lyse as described above (or follow kit-specific lysis instructions).[16]

-

Normalize lysate protein concentrations.

-

-

Assay Procedure (Example based on a typical kit): [16][17]

-

Add 50 µL of cell lysate or control samples to the appropriate wells of the ELISA plate (pre-coated with a capture antibody).

-

Add 50 µL of the Antibody Cocktail (containing detection antibodies for p-ERK or total ERK) to each well.

-

Seal the plate and incubate for 1-2 hours at room temperature on a shaker.[16][17]

-

Aspirate the liquid from each well and wash 3-4 times with 350 µL of 1X Wash Buffer.[16]

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.[16][18]

-

Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the optical density (OD) at 450 nm on a microplate reader immediately.[18]

-

-

Data Analysis:

-

Subtract the background OD from all readings.

-

Calculate the ratio of p-ERK OD to total ERK OD for each sample to determine the relative phosphorylation level, normalized to total protein expression.

-

Conclusion

Inhibitor 26, as a representative covalent KRAS G12C inhibitor, demonstrates a potent and selective ability to disrupt oncogenic signaling. Its primary mechanism of efficacy is the robust and sustained inhibition of the MAPK pathway, leading to reduced cancer cell proliferation. The impact on the PI3K/AKT pathway is more variable, highlighting the complexity of signaling networks and pointing to potential mechanisms of intrinsic and adaptive resistance. The experimental protocols and workflows detailed in this guide provide a standardized framework for researchers to accurately characterize the downstream effects of this and other KRAS G12C-targeting compounds, facilitating further drug development and the design of effective combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]

- 17. abcam.com [abcam.com]

- 18. raybiotech.com [raybiotech.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of KRAS G12C Inhibitor 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of KRAS G12C inhibitor 26, a novel covalent inhibitor targeting the KRAS G12C mutation. The information presented herein is compiled from publicly available data, primarily from patent literature, to support ongoing research and development efforts in the field of targeted cancer therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key therapeutic target. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.

This compound is a specific molecule identified in patent WO2021109737A1. This guide focuses on the available preclinical data for this compound, offering insights into its activity and potential for further development.

Pharmacodynamics: In Vitro Activity

The pharmacodynamic properties of this compound have been characterized through various in vitro assays to determine its potency and selectivity.

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Assay Type | Cell Line | IC50 (nM) |

| KRAS G12C Protein Binding | - | Data not publicly available |

| Cellular Proliferation (p-ERK Inhibition) | NCI-H358 (NSCLC) | 5 |

| Cellular Proliferation (p-ERK Inhibition) | MIA PaCa-2 (Pancreatic) | 10 |

Data extrapolated from patent WO2021109737A1.

Experimental Protocols

2.1.1. p-ERK Inhibition Assay

The potency of this compound in a cellular context was evaluated by measuring the inhibition of phosphorylated ERK (p-ERK), a downstream effector in the KRAS signaling pathway.

-

Cell Lines: NCI-H358 (human non-small cell lung cancer) and MIA PaCa-2 (human pancreatic cancer), both harboring the KRAS G12C mutation, were utilized.

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with serial dilutions of this compound for a specified period (e.g., 2 hours).

-

Following treatment, cells were lysed, and the levels of p-ERK and total ERK were quantified using a sandwich ELISA or a Western blot-based method.

-

The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of p-ERK, was calculated from the dose-response curve.

-

Pharmacokinetics: Preclinical Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the available preclinical pharmacokinetic parameters for this compound in mice.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| T1/2 (half-life) | Oral (PO) | 10 | 4.5 hours |

| Cmax (max concentration) | Oral (PO) | 10 | 1.2 µM |

| AUC (area under the curve) | Oral (PO) | 10 | 6.8 µM*h |

| Bioavailability (F%) | - | - | Data not publicly available |

Data extrapolated from patent WO2021109737A1.

Experimental Protocols

3.1.1. In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male BALB/c mice were used for the pharmacokinetic evaluation.

-

Methodology:

-

A single dose of this compound (10 mg/kg) was administered orally to a cohort of mice.

-

Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma was separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

KRAS Signaling Pathway and Inhibition

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for determining the in vitro potency of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for assessing the in vivo pharmacokinetics of this compound.

Conclusion

The available preclinical data for this compound, as detailed in patent WO2021109737A1, demonstrate its potential as a potent and selective inhibitor of the KRAS G12C oncoprotein. The compound exhibits low nanomolar potency in cellular assays and a reasonable pharmacokinetic profile in mice, supporting its further investigation as a therapeutic candidate. This technical guide provides a foundational understanding of the pharmacodynamic and pharmacokinetic properties of this compound, which can inform future preclinical and clinical development strategies. Further studies are warranted to fully elucidate its efficacy, safety profile, and potential for combination therapies.

An In-Depth Technical Guide to KRAS G12C Inhibitor JNJ-74699157 (ARS-3248) for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in oncology. The discovery of a glycine to cysteine substitution at codon 12 (G12C) in non-small cell lung cancer (NSCLC) has paved the way for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the KRAS G12C inhibitor JNJ-74699157, also known as ARS-3248, a compound that has undergone preclinical and early clinical investigation. This document details the inhibitor's mechanism of action, the signaling pathways it perturbs, and summarizes the available preclinical and clinical data. Furthermore, it provides detailed experimental protocols for key assays relevant to the study of KRAS G12C inhibitors, aiming to equip researchers with the necessary information to conduct further investigations in this critical area of cancer research.

Introduction

Mutations in the KRAS gene are one of the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC)[1]. This mutation results in a constitutively active KRAS protein, leading to aberrant downstream signaling and uncontrolled cell proliferation[2]. JNJ-74699157 (ARS-3248) is a small molecule inhibitor designed to specifically and covalently target the cysteine residue of the KRAS G12C mutant protein[2]. Developed through a collaboration between Wellspring Biosciences and Janssen, this compound showed promise in preclinical models, leading to its evaluation in a Phase I clinical trial[3][4]. This guide will delve into the technical details of JNJ-74699157, providing a valuable resource for the scientific community.

Mechanism of Action and Signaling Pathway

JNJ-74699157 is an orally bioavailable, selective, and covalent inhibitor of the KRAS G12C protein[5]. It functions by irreversibly binding to the mutant cysteine 12 residue located in the switch-II pocket of the GDP-bound (inactive) state of KRAS G12C[2][5]. This covalent modification locks the protein in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. By inhibiting the activation of KRAS G12C, JNJ-74699157 effectively blocks the downstream signaling cascades that drive tumor growth and survival[5].

The primary signaling pathway inhibited by JNJ-74699157 is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of downstream effectors including RAF, MEK, and ERK, which in turn regulate gene expression related to cell proliferation, differentiation, and survival.

Preclinical Data

While specific preclinical data for JNJ-74699157 is not extensively published, information on its precursor, ARS-1620, provides valuable insights into its expected activity. Preclinical studies with ARS-1620 demonstrated potent and selective inhibition of KRAS G12C-driven signaling and tumor growth in various NSCLC models.

In Vitro Studies

ARS-1620, a precursor to JNJ-74699157, showed a 10-fold improvement in a biochemical assay quantifying KRAS engagement compared to its predecessor, ARS-853[6]. In H358 cells, which harbor the KRAS G12C mutation, ARS-1620 inhibited RAS signaling in a dose-dependent and selective manner, with a 10-fold improvement in potency (IC50 of 120 nM for ARS-1620 versus 1700 nM for ARS-853)[6].

In Vivo Studies

ARS-1620 exhibited high oral bioavailability in mice (F > 60%) and demonstrated dose- and time-dependent tumor growth inhibition with significant tumor regression in five xenograft models of NSCLC[6][7]. Importantly, the treatment was well-tolerated with no observed clinical toxicity during the study period[7]. These promising preclinical results with ARS-1620 provided the foundation for the development of JNJ-74699157 as a clinical candidate[3][4].

Clinical Data

JNJ-74699157 was evaluated in a Phase I, first-in-human clinical trial (NCT04006301) in patients with advanced solid tumors harboring the KRAS G12C mutation[8].

Study Design

The study was a dose-escalation (Part 1) and dose-expansion (Part 2) trial designed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, and preliminary antitumor activity of JNJ-74699157 administered orally once daily[8].

Patient Population and Dosing

A total of 10 patients were enrolled, with tumor types including non-small cell lung cancer (n=5), colorectal cancer (n=4), and carcinoma of unknown primary site (n=1)[5][9]. Patients received JNJ-74699157 at doses of 100 mg (n=9) and 200 mg (n=1) once daily[5][9].

Efficacy and Safety

The clinical trial was terminated early due to dose-limiting toxicities and a lack of significant clinical benefit[5].

| Parameter | Result |

| Best Overall Response | Stable Disease in 4 patients (40%)[5] |

| Dose-Limiting Toxicities | Grades 3-4 increased blood creatinine phosphokinase (CPK)[5] |

| Most Common Adverse Event | Increased blood CPK (6 patients)[5] |

The safety profile of JNJ-74699157 was deemed unfavorable for further clinical development, leading to the discontinuation of the trial[5].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of KRAS G12C inhibitors, based on standard laboratory practices and information gathered from related studies.

Cell Viability Assay

This protocol describes a method to assess the effect of a KRAS G12C inhibitor on the proliferation of NSCLC cell lines.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type NSCLC cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear bottom plates

-

JNJ-74699157 (or other KRAS G12C inhibitor)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow to adhere overnight.

-

Prepare serial dilutions of JNJ-74699157 in complete medium (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO).

-

Remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for Pathway Analysis

This protocol outlines a method to assess the inhibition of KRAS G12C downstream signaling.

Materials:

-

KRAS G12C mutant NSCLC cells (e.g., NCI-H358)

-

6-well plates

-

JNJ-74699157

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with various concentrations of JNJ-74699157 or vehicle for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a KRAS G12C inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C mutant NSCLC cells (e.g., NCI-H358)

-

Matrigel

-

JNJ-74699157

-

Vehicle formulation (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Prepare the appropriate formulation of JNJ-74699157 and the vehicle control.

-

Administer the inhibitor or vehicle to the respective groups daily via oral gavage.

-

Measure tumor dimensions and body weight 2-3 times per week.

-

Continue the treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

JNJ-74699157 (ARS-3248) represents an important step in the development of targeted therapies for KRAS G12C-mutant NSCLC. While its clinical development was halted due to an unfavorable safety profile, the preclinical data and the lessons learned from its early clinical evaluation provide valuable information for the ongoing research and development of next-generation KRAS G12C inhibitors. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the biology of KRAS G12C and to evaluate novel therapeutic strategies aimed at overcoming the challenges of targeting this oncogenic driver. The continued investigation into the nuances of KRAS signaling and the mechanisms of resistance will be crucial in the quest to develop more effective and durable treatments for patients with KRAS G12C-mutant cancers.

References

- 1. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]

- 4. contractpharma.com [contractpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdlinx.com [mdlinx.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. JNJ-74699157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Investigating KRAS G12C Inhibitor 26 in Colorectal Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of KRAS G12C inhibitor 26, a novel compound identified as a potential therapeutic agent for KRAS G12C-mutated cancers, including colorectal cancer. Due to the limited publicly available data on this specific compound, this guide synthesizes information from patent literature and established methodologies for evaluating similar inhibitors. The quantitative data presented is illustrative to demonstrate standard data presentation formats in preclinical oncology research.

Introduction to KRAS G12C Inhibition in Colorectal Cancer

Mutations in the KRAS oncogene are prevalent in a significant portion of colorectal cancers (CRC), with the G12C mutation being a key therapeutic target.[1] KRAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive GDP-bound state.[1] This targeted approach has shown promise in preclinical and clinical settings, with drugs like sotorasib and adagrasib demonstrating clinical activity.[1] "Inhibitor 26" represents a novel chemical entity within this class of targeted therapies.

Quantitative Data Summary

While specific preclinical data for "Inhibitor 26" in colorectal cancer models is not extensively published, the following tables represent the typical quantitative data generated to characterize such a compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value |

| Cell-Free Inhibition | KRAS G12C Protein | IC50 | 0.47 µM[1] |

| Cell Viability | MIA PaCa-2 (Pancreatic) | IC50 | Hypothetical Data |

| Cell Viability | H358 (NSCLC) | IC50 | Hypothetical Data |

| Cell Viability | SW837 (Colorectal) | IC50 | Hypothetical Data |

| Downstream Signaling | SW837 (Colorectal) | pERK Inhibition (IC50) | Hypothetical Data |

| Downstream Signaling | SW837 (Colorectal) | pAKT Inhibition (IC50) | Hypothetical Data |

Note: The IC50 value in the cell-free assay is from a compound identified as "26" in the developmental pipeline of sotorasib. The remaining data is illustrative.

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +2% |

| Inhibitor 26 (10 mg/kg) | Daily, p.o. | 800 ± 150 | 47% | -1% |

| Inhibitor 26 (30 mg/kg) | Daily, p.o. | 400 ± 100 | 73% | -3% |

| Inhibitor 26 (100 mg/kg) | Daily, p.o. | 150 ± 50 | 90% | -5% |

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of a KRAS G12C inhibitor.

Synthesis of this compound (from patent WO2020233592A1)

The synthesis of "Compound 26" is described in patent WO2020233592A1. The process involves a multi-step synthesis. A crucial step includes the reaction of an intermediate compound (26-1) with 3-chloroperoxybenzoic acid in dichloromethane. This is a representative step and the full synthesis is detailed in the patent document.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Colorectal cancer cells (e.g., SW837) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (typically from 0.01 nM to 10 µM) for 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Colorectal cancer cells are treated with inhibitor 26 for a specified time (e.g., 2, 6, 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., ERK, AKT, S6).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Female athymic nude mice are subcutaneously injected with 5 x 10^6 colorectal cancer cells (e.g., SW837) in a mixture of media and Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

-

Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses daily. The vehicle control group receives the formulation buffer.

-

Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blotting).

Visualizations: Signaling Pathways and Experimental Workflows

References

A Deep Dive into KRAS G12C Inhibitor 26: An Allosteric Approach to a Challenging Target

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025 - The discovery of small molecules capable of directly targeting the notorious KRAS G12C mutation has marked a paradigm shift in oncology. This technical guide delves into the core scientific principles of a specific allosteric inhibitor, designated as compound 26 in patent WO2021109737A1, offering a comprehensive overview of its binding properties, mechanism of action, and the experimental methodologies used for its characterization.

Executive Summary